

# chemical synthesis and purification of tenofovir disoproxil fumarate

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An In-depth Technical Guide to the Chemical Synthesis and Purification of **Tenofovir Disoproxil** Fumarate

### Introduction

**Tenofovir Disoproxil** Fumarate (TDF) is a critical antiretroviral medication used in the management of HIV-1 infection and chronic hepatitis B.[1][2][3] It is a prodrug of tenofovir, an acyclic nucleotide analogue reverse transcriptase inhibitor (NtRTI).[1][4] The disoproxil modification, a bis-isopropyloxycarbonyloxymethyl ester, masks the two negative charges of the tenofovir phosphonic acid group, significantly enhancing its oral bioavailability and cell permeability.[5][6][7] Following oral administration, TDF is absorbed and hydrolyzed by esterases to release the active tenofovir moiety, which is then phosphorylated intracellularly to the active metabolite, tenofovir diphosphate.[4][7]

The manufacturing of TDF presents several challenges, including managing reaction impurities, optimizing yields, and ensuring the stability of the final active pharmaceutical ingredient (API). [1][6] The synthesis is a multi-step process that requires careful control of reaction conditions and robust purification strategies to achieve the high purity required for pharmaceutical use. This guide provides a detailed overview of the synthetic pathways, purification methods, and experimental protocols involved in the production of **Tenofovir Disoproxil** Fumarate.

## Chemical Synthesis of Tenofovir Disoproxil Fumarate



The industrial synthesis of TDF is typically a three-stage process, starting from readily available adenine.[1][8] The overall process involves the synthesis of a key intermediate, (R)-9-[2-(hydroxypropyl)adenine], its conversion to tenofovir (also known as PMPA), followed by esterification to form **tenofovir disoproxil**, and finally, conversion to the stable fumarate salt.[1]

## Stage 1: Synthesis of (R)-9-[2-(Hydroxypropyl)adenine] (HPA)

The synthesis begins with the reaction of adenine with (R)-propylene carbonate. This reaction is typically carried out at elevated temperatures (e.g., 120-145°C) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), with a base like sodium hydroxide or potassium hydroxide as a catalyst.[1][2] A significant challenge in this step is the formation of a regioisomeric impurity, which can be minimized through optimized reaction conditions and purification.[1] The crude product can be purified by crystallization from a solvent mixture, such as methanol/isopropanol, to yield HPA with high purity.[1]

## Stage 2: Synthesis of Tenofovir (PMPA)

The second stage involves the conversion of HPA to tenofovir (PMPA) in a two-reaction sequence.

- Alkylation: The hydroxyl group of HPA is alkylated with a phosphonate diester, such as
  diethyl p-toluenesulfonyloxymethylphosphonate (DESMP).[1][9] This condensation reaction
  is performed in the presence of a strong base, like magnesium tert-butoxide or magnesium
  isopropoxide, in a solvent such as N-methyl-2-pyrrolidone (NMP) or DMF.[1][10][11] The
  resulting intermediate is (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine.
- Hydrolysis: The diethyl phosphonate ester is then hydrolyzed to the phosphonic acid, tenofovir (PMPA). This de-esterification can be achieved using agents like bromotrimethylsilane (TMSBr) or aqueous hydrobromic acid (HBr).[1][4][10]

To improve process efficiency, these two steps are often "telescoped," meaning the intermediate diethyl phosphonate is not isolated but is carried directly into the hydrolysis step. [1][9] This approach avoids a difficult isolation of the water-soluble intermediate and improves the overall yield.[1]



## **Stage 3: Esterification to Tenofovir Disoproxil (TD)**

This is the most critical stage of the synthesis, where tenofovir (PMPA) is converted to its disoproxil prodrug form. The reaction involves the alkylative esterification of the phosphonic acid with chloromethyl isopropyl carbonate (POC).[6][10]

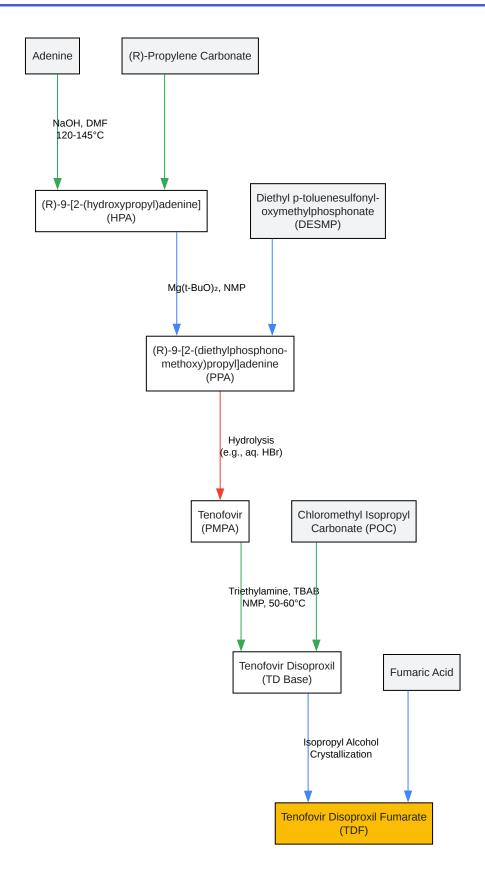
The reaction is typically carried out in a solvent like N-methyl-2-pyrrolidone (NMP) in the presence of a base, such as triethylamine or diisopropylamine, to neutralize the generated acid.[6][10] The use of a phase transfer catalyst, like tetrabutylammonium bromide (TBAB), has been shown to significantly improve the reaction yield (from ~60% to over 80%) and reduce the formation of dimer impurities.[10][12]

## **Stage 4: Salt Formation and Purification**

The crude **tenofovir disoproxil** obtained from the esterification step is typically an oil.[13] It is converted to its stable, crystalline fumarate salt to facilitate purification and improve handling and stability. This is achieved by reacting the **tenofovir disoproxil** base with fumaric acid in a suitable solvent, most commonly isopropyl alcohol.[6][14][15] The TDF salt precipitates from the solution and can be isolated by filtration.[14] Further purification can be achieved by recrystallization from isopropyl alcohol.[14][15]

The overall synthetic pathway is visualized in the diagram below.





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Figure 1: Overall Synthetic Pathway of **Tenofovir Disoproxil** Fumarate.



## **Purification and Impurity Control**

Purification is paramount to achieving the required quality for the TDF active pharmaceutical ingredient. The primary method for purification is crystallization.

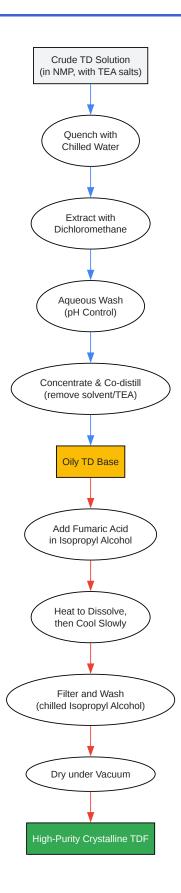
### **Work-Up and Crystallization**

After the esterification reaction, a significant amount of work is required to isolate the **tenofovir disoproxil** base (TD) with sufficient purity.[1] The work-up procedure often involves:

- Quenching: The reaction mixture is treated with chilled water or ice to precipitate the crude product.[10]
- Extraction: The product is extracted into an organic solvent like dichloromethane or ethyl acetate.[6][10]
- Washing: The organic layer is washed with water to remove water-soluble impurities and
  residual solvents like NMP.[1][10] Controlling the pH during aqueous workup is crucial, as
  basic conditions (pH > 7) can lead to the decomposition of the product.[1]
- Solvent Exchange and Concentration: The solvent is removed under vacuum. Co-distillation with a solvent like cyclohexane can be used to remove residual triethylamine and water.[1][6]

The resulting crude TD, an oily substance, is then dissolved in isopropyl alcohol. Fumaric acid is added, and the mixture is heated to ensure complete dissolution, then slowly cooled to induce crystallization of TDF.[13][14] The solid product is collected by filtration, washed with chilled isopropyl alcohol, and dried under vacuum.[6][14] A final recrystallization or slurry in a solvent like isopropyl acetate may be performed to further enhance purity.[13][15]





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Figure 2: General Workflow for the Purification of **Tenofovir Disoproxil** Fumarate.



### **Impurity Profile**

Several process-related impurities can arise during the synthesis of TDF.[5] Effective quality control requires their identification and characterization.[5][16] Key impurities include:

- Regioisomers of HPA: Formed during the initial alkylation of adenine.[1]
- Mono-POC Tenofovir: An intermediate from the esterification step where only one of the phosphonic acid hydroxyls has reacted.[5][17]
- Dimer Impurities: Formed by side reactions during the esterification process.[6][18]
- **Tenofovir Disoproxil** Carbamate: Can be formed by reaction with isopropyl chloroformate. [5]
- Mono-POC Ether Impurities: Such as mono-POC methyl tenofovir, which can arise from impurities in the starting materials or solvents.[5][19]

The crystallization process is effective at removing many of these impurities, particularly the monoisoproxil (mono-POC) impurity, leading to a final product of high purity.[13]

## **Quantitative Data Summary**

The efficiency of the TDF synthesis can vary significantly based on the chosen reagents and conditions. The tables below summarize key quantitative data from various reported processes.

Table 1: Comparison of Conditions for Stage 3 Esterification



Solvent	Base (equiv.)	Catalyst (equiv.)	Temp (°C)	Time (h)	Yield (%)	Referenc e
N- Methylpyrr olidone (NMP)	Triethylami ne (4)	TBAB (1)	50	4	75.6	[1]
Acetonitrile	Triethylami ne (4)	TBAB (1)	50	8	48.0	[1]
Dimethylfor mamide (DMF)	Triethylami ne (4)	TBAB (1)	50	4	63.6	[1]
N- Methylpyrr olidone (NMP)	Triethylami ne (3)	TBAB (0.5)	50-60	3	80.8	[12]
N,N- Dimethylac etamide	Triethylami ne (2)	TBAB (0.1)	50-60	3	82.0	[12]

Table 2: Overall Process Yields



Process Description	Starting Material	Overall Yield (%)	Reference
Original Manufacturing Process	Adenine	~13	[1]
Optimized Process with Telescoped Stage 2	Adenine	~24	[1]
Improved Process with Phase Transfer Catalyst	Tenofovir (PMPA)	60 to 85 (for final stage)	[10]
Final Crystallization Step	Oily TD Base	90 (recrystallization yield)	[14]

## **Experimental Protocols**

The following protocols are representative examples synthesized from the literature for the key stages of TDF production.

# Protocol 1: Synthesis of Tenofovir (PMPA) via Telescoped Process[1][6][10]

- Alkylation: In a suitable reactor, charge N-methyl-2-pyrrolidone (NMP), (R)-9-[2-(hydroxypropyl)adenine] (HPA, 1.0 equiv.), and diethyl p-toluenesulfonyloxymethylphosphonate (DESMP, ~1.2 equiv.).
- Add magnesium tert-butoxide (1.1 equiv.) portion-wise at 25-35°C.
- Heat the reaction mixture to 70-75°C and maintain for 5-7 hours, monitoring by HPLC for completion.
- Hydrolysis: Cool the reaction mixture. Add aqueous hydrobromic acid (48%) and heat to 90-95°C until the dealkylation is complete.



- Cool the mixture, filter off any precipitated salts, and wash the filtrate with a suitable organic solvent (e.g., dichloromethane) to remove organic-soluble impurities.
- Adjust the pH of the aqueous layer to precipitate the tenofovir product.
- Filter the solid product, wash with water and then acetone, and dry under vacuum to yield Tenofovir (PMPA).

## Protocol 2: Esterification to Tenofovir Disoproxil (TD)[1] [10][12]

- In a dry reactor under a nitrogen atmosphere, suspend Tenofovir (PMPA, 1.0 equiv.) in N-methyl-2-pyrrolidone (NMP).
- Add triethylamine (~3.0 equiv.) and tetrabutylammonium bromide (~0.5 equiv.).
- Heat the mixture to 50-60°C.
- Slowly add chloromethyl isopropyl carbonate (POC, ~3.0 equiv.) dropwise over 1-2 hours, maintaining the temperature.
- Stir the reaction for 3-5 hours at 50-60°C until completion is confirmed by TLC or HPLC.
- Cool the reaction mass to room temperature.
- Pour the reaction mixture into chilled deionized water to precipitate the crude **Tenofovir Disoproxil**.
- Filter the crude product and extract the mother liquor with dichloromethane.
- Combine the filtered solid and the organic extracts, wash with water, and concentrate under vacuum to obtain crude TD as an oil.

# Protocol 3: Purification and Salt Formation of TDF[6][13] [14]

Dissolve the crude **Tenofovir Disoproxil** oil from Protocol 2 in isopropyl alcohol (~10 volumes).



- Add fumaric acid (~0.4-0.5 equiv. relative to PMPA start).
- Heat the mixture to 50-55°C and stir until all solids are completely dissolved.
- Slowly cool the solution to room temperature (20-25°C), then further chill to 0-10°C.
- Stir at this temperature for at least 4 hours to allow for complete crystallization.
- Filter the precipitated solid and wash the cake with chilled isopropyl alcohol.
- Dry the product under vacuum at ~40°C to yield high-purity **Tenofovir Disoproxil** Fumarate.
- (Optional) For further purification, the TDF can be recrystallized from hot isopropyl alcohol.

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